molecular formula C26H20ClF3N2O3 B2542101 (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE CAS No. 380475-53-6

(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B2542101
CAS No.: 380475-53-6
M. Wt: 500.9
InChI Key: WVERKLUCODLDQA-UHFFFAOYSA-N
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Description

The compound (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the chlorophenyl and trifluoromethyl phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds with varying properties.

Scientific Research Applications

The compound (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the cyano and trifluoromethyl groups can influence its binding affinity and specificity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of functional groups.

Uniqueness

The uniqueness of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF3N2O3/c1-2-34-24-14-17(11-12-23(24)35-16-18-7-3-5-9-21(18)27)13-19(15-31)25(33)32-22-10-6-4-8-20(22)26(28,29)30/h3-14H,2,16H2,1H3,(H,32,33)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVERKLUCODLDQA-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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